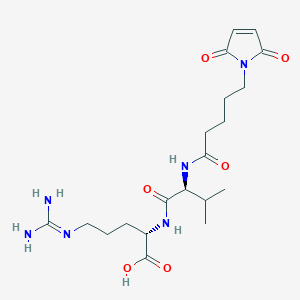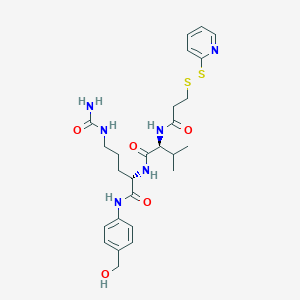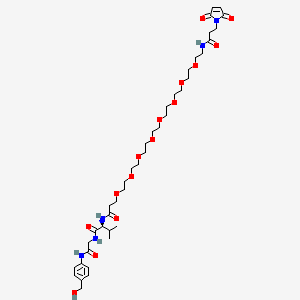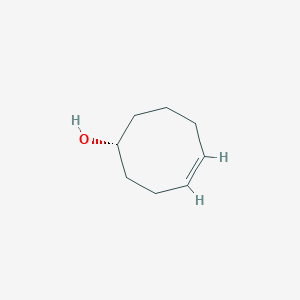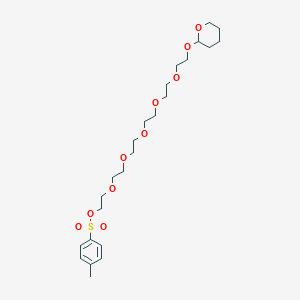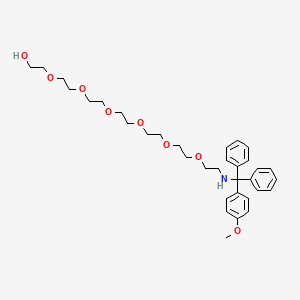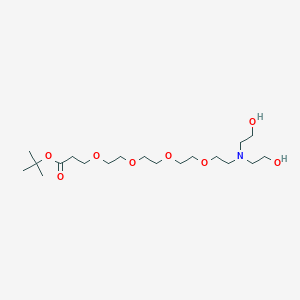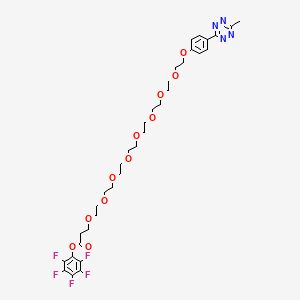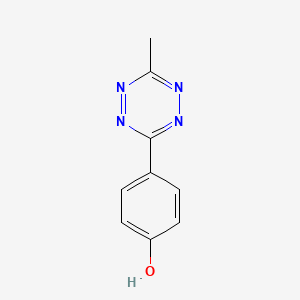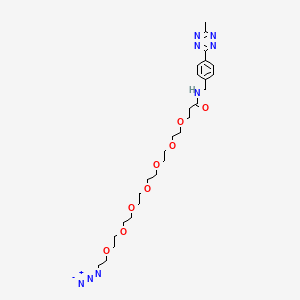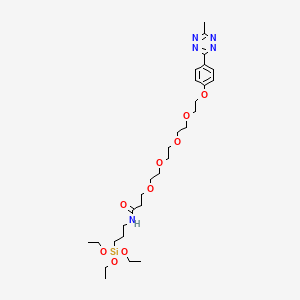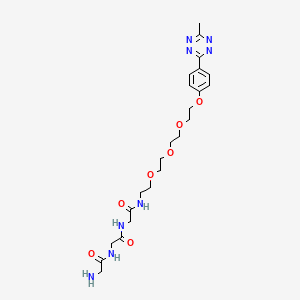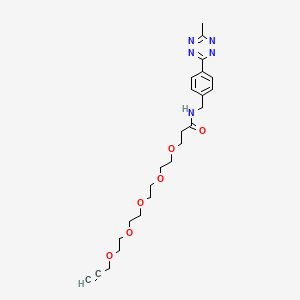
Methyltetrazine-amido-PEG5-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amido-PEG5-alkyne is a polyethylene glycol (PEG) derivative commonly employed as a linker for proteolysis targeting chimeras (PROTACs) synthesis. PROTACs are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amido-PEG5-alkyne typically involves the following steps:
Methyltetrazine Synthesis: The starting material, tetrazine, is methylated using methyl iodide in the presence of a base such as potassium carbonate.
PEGylation: The methylated tetrazine is then reacted with PEG5-amine (a PEG chain with five ethylene glycol units and an amine group at one end) to form the amido-PEG5-alkyne linker.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-amido-PEG5-alkyne can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid.
Reduction: The tetrazine ring can be reduced to form a hydrazine derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using reagents like ozone or potassium permanganate under acidic conditions.
Reduction: Using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Methyltetrazine-amido-PEG5-alkyne is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PROTACs, which are used to target and degrade specific proteins implicated in diseases such as cancer and neurodegenerative disorders. Additionally, it can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules for various analytical and diagnostic purposes.
Mecanismo De Acción
Methyltetrazine-amido-PEG5-alkyne is unique in its ability to efficiently link E3 ligases to target proteins. Similar compounds include other PEG-based linkers and bifunctional molecules used in PROTACs, such as thalidomide derivatives and HaloTag ligands. this compound stands out due to its specific structure and reactivity, making it particularly effective in PROTAC synthesis.
Comparación Con Compuestos Similares
Thalidomide derivatives
HaloTag ligands
Other PEG-based linkers
This detailed overview provides a comprehensive understanding of Methyltetrazine-amido-PEG5-alkyne, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O6/c1-3-9-31-11-13-33-15-17-35-18-16-34-14-12-32-10-8-23(30)25-19-21-4-6-22(7-5-21)24-28-26-20(2)27-29-24/h1,4-7H,8-19H2,2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFOEAHYKQSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
